9-Nitro-6H-indolo(2,3-b)quinoxaline
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Overview
Description
9-Nitro-6H-indolo(2,3-b)quinoxaline is a heterocyclic compound with a fused ring structure, consisting of indole and quinoxaline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitro-6H-indolo(2,3-b)quinoxaline typically involves the condensation of isatin or 5-nitroisatin with o-phenylenediamine. The reaction is carried out in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The resulting product can be further functionalized through alkylation with dimethyl sulfate to form quaternary salts, which can then be converted to perchlorates .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9-Nitro-6H-indolo(2,3-b)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium hexacyanoferrate(III) to form new derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: Alkylation and acylation reactions can introduce different substituents onto the indole or quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III) in aqueous solution.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.
Substitution: Dimethyl sulfate for alkylation; acyl chlorides for acylation.
Major Products:
Oxidation: 5-Methyl-6H-indolo(2,3-b)quinoxalin-3-one and its 9-nitro derivative.
Reduction: Indoloquinoxalinamines.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
Mechanism of Action
The primary mechanism by which 9-Nitro-6H-indolo(2,3-b)quinoxaline exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the normal function of the DNA helix. This disruption can inhibit DNA replication and transcription, leading to cytotoxic effects . The compound also interacts with ATP-binding cassette transporters, modulating multidrug resistance in cancer cells .
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline: Lacks the nitro group, resulting in different chemical properties and biological activities.
5-Methyl-6H-indolo(2,3-b)quinoxalin-3-one:
Ellipticine: A cytotoxic agent with a similar planar structure, used as an anticancer drug.
Uniqueness: 9-Nitro-6H-indolo(2,3-b)quinoxaline is unique due to its nitro group, which enhances its reactivity and potential for further functionalization. This structural feature also contributes to its potent biological activities, making it a valuable compound for scientific research and drug development .
Properties
CAS No. |
57743-37-0 |
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Molecular Formula |
C14H8N4O2 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
9-nitro-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C14H8N4O2/c19-18(20)8-5-6-10-9(7-8)13-14(16-10)17-12-4-2-1-3-11(12)15-13/h1-7H,(H,16,17) |
InChI Key |
DVCQVUGEZJGWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)[N+](=O)[O-])NC3=N2 |
Origin of Product |
United States |
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